3,5-Dichloro-4-methylbenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,5-dichloro-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWMLOYTXIJTNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of 3,5 Dichloro 4 Methylbenzyl Alcohol
Substitution Reactions at the Benzylic Hydroxyl Group
The hydroxyl group of 3,5-dichloro-4-methylbenzyl alcohol can be substituted by various nucleophiles. These reactions typically require the conversion of the hydroxyl group into a better leaving group.
Esterification: this compound can react with carboxylic acids or their derivatives to form esters. The Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst, is a classic method for this transformation. masterorganicchemistry.com The acid catalyst protonates the carboxylic acid, making it more electrophilic for attack by the alcohol. To drive the equilibrium towards the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com
Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used in the presence of a base to form the ester. The base neutralizes the HCl or carboxylic acid byproduct. nih.gov Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) have also been developed to facilitate the esterification of carboxylic acids with alcohols under mild conditions. researchgate.net A metal-free system using an imidazolium-based ionic liquid, [EMIM]OAc, has been shown to catalyze the self-esterification of substituted benzylic alcohols, such as 4-methylbenzyl alcohol, to form the corresponding ester with high yield. nih.gov This suggests that this compound could undergo a similar self-esterification to produce 3,5-dichloro-4-methylbenzyl 3,5-dichloro-4-methylbenzoate.
Etherification: The formation of ethers from this compound can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. msu.edu Given the benzylic nature of the alcohol, it can also be converted into its corresponding benzyl (B1604629) halide, which can then be reacted with an alkoxide to form an ether. Furthermore, an efficient method for the chemoselective conversion of benzyl alcohols to their methyl or ethyl ethers in the presence of other hydroxyl groups involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol. organic-chemistry.org
Table 2: Esterification and Etherification Reactions
| Reaction Type | Reactants | General Product | Reference |
| Fischer Esterification | Alcohol, Carboxylic Acid, Acid Catalyst | Ester | masterorganicchemistry.com |
| Acylation | Alcohol, Acid Chloride/Anhydride (B1165640), Base | Ester | nih.gov |
| Self-Esterification | Substituted Benzyl Alcohol, [EMIM]OAc, O₂ | Dimer Ester | nih.gov |
| Williamson Ether Synthesis | Alcohol, Strong Base, Alkyl Halide | Ether | msu.edu |
| Selective Etherification | Benzyl Alcohol, TCT, DMSO, ROH | Benzyl Ether | organic-chemistry.org |
The direct displacement of the hydroxyl group of an alcohol is difficult because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org Therefore, for nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be converted into a good leaving group. libretexts.org A common strategy is to perform the reaction in a strong acid. libretexts.org The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule (H₂O), which is a much better leaving group. libretexts.org Subsequent attack by a nucleophile, such as a halide ion, can then proceed via an Sₙ1 or Sₙ2 mechanism. For a primary benzylic alcohol like this compound, an Sₙ2 mechanism would be expected with strong nucleophiles, while an Sₙ1 mechanism might be possible due to the relative stability of the resulting benzylic carbocation. libretexts.org
Another approach is to convert the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). libretexts.org This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. libretexts.org
Aromatic Substitution Reactions on the Dichlorinated Phenyl Moiety
The dichlorinated phenyl moiety of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two chlorine atoms. However, the methyl group at the 4-position and the hydroxymethyl group provide some activating character. The interplay of these electronic effects dictates the regioselectivity and feasibility of substitution reactions.
In related dichlorinated aromatic compounds, nucleophilic aromatic substitution has been observed, particularly when strong activating groups are present. For instance, in a study on methyl 2,4-dichloro-3,5-dinitrobenzoate, aminodechlorination occurred at the C-2 position when reacted with various amines. researchgate.net This reaction is facilitated by the presence of two strongly electron-withdrawing nitro groups. While this compound lacks such strong deactivating groups, this highlights the potential for nucleophilic substitution on dichlorinated rings under specific conditions.
Oligomerization and Polymerization Processes
The oligomerization of benzyl alcohol derivatives can be promoted by various catalysts, including clays. mdpi.comnih.govresearchgate.net Research on 3,5-dimethyl benzyl alcohol has demonstrated that a montmorillonite (B579905) clay (Tonsil Optimum Extra) can induce linear oligomerization. mdpi.comnih.govresearchgate.net This process leads to the formation of 1,3,5,7-tetramethyl-9,10-dihydro-anthracene, which subsequently loses protons to yield 1,3,5,7-tetramethylanthracene. mdpi.comnih.govresearchgate.net The reaction is proposed to proceed through a radical cation intermediate. mdpi.comnih.govresearchgate.net
While this specific reaction has not been reported for this compound, similar reactivity could be anticipated. The acidic conditions provided by the clay catalyst could facilitate the formation of a benzylic carbocation or radical cation, initiating the oligomerization cascade.
A related abiotic process has been observed for 3,5-dichloro-4-hydroxybenzyl alcohol, a compound structurally similar to this compound. nih.govelsevier.com In the presence of autoclaved sludge, this compound undergoes dimerization to form bis(3,5-dichloro-4-hydroxyphenyl)methane. nih.govelsevier.com The formation of this dimer is considered an abiotic process, suggesting that components within the sludge act as catalysts. nih.govelsevier.com The proposed mechanism involves the formation of an electrophilic species that attacks another molecule of the benzyl alcohol, leading to the dimeric product with the loss of formaldehyde. nih.gov
Table 1: Catalyst-Promoted Oligomerization Products of Benzyl Alcohol Analogs
| Starting Material | Catalyst | Major Product(s) | Reference |
| 3,5-Dimethyl benzyl alcohol | Montmorillonite clay | 1,3,5,7-Tetramethylanthracene | mdpi.comnih.govresearchgate.net |
| 3,5-Dichloro-4-hydroxybenzyl alcohol | Autoclaved sludge | bis(3,5-Dichloro-4-hydroxyphenyl)methane | nih.govelsevier.com |
The formation of polycyclic aromatic hydrocarbons (PAHs) is a potential outcome of the oligomerization of benzyl alcohols. mdpi.comnih.govresearchgate.netnih.govencyclopedia.pubsciopen.com As mentioned in the previous section, the clay-catalyzed oligomerization of 3,5-dimethyl benzyl alcohol directly yields an anthracene (B1667546) derivative. mdpi.comnih.govresearchgate.net This transformation underscores the potential for this compound to serve as a precursor for substituted PAHs under appropriate catalytic conditions.
PAHs are a class of organic compounds composed of two or more fused aromatic rings. encyclopedia.pub They can be categorized as light PAHs (2-4 rings) or heavy PAHs (more than 4 rings), with the latter generally being more stable and toxic. encyclopedia.pub The formation of PAHs can occur through various mechanisms, including acetylene (B1199291) additions and radical reactions. nih.gov The Diels-Alder reaction, involving the reaction of an olefin with acetylene to form a cyclic compound, has also been proposed as a pathway for PAH formation. encyclopedia.pub
Table 2: Examples of Polycyclic Aromatic Hydrocarbons Formed from Benzyl Alcohol Analogs
| Precursor | Conditions | PAH Product | Reference |
| 3,5-Dimethyl benzyl alcohol | Montmorillonite clay, reflux in carbon disulfide | 1,3,5,7-Tetramethylanthracene | mdpi.comnih.govresearchgate.net |
Radical Reactions Involving the Benzylic Position
The benzylic position of this compound is susceptible to radical reactions. The stability of the resulting benzylic radical is enhanced by the adjacent aromatic ring.
Studies on the oligomerization of 3,5-dimethyl benzyl alcohol have indicated the involvement of a radical cation as a key intermediate. mdpi.comnih.gov This radical cation was characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.comnih.govresearchgate.net The formation of such radical species is thought to be induced by the acidic nature of the clay catalyst. mdpi.com
Furthermore, base-mediated radical coupling reactions of benzylic alcohols have been reported. dtu.dkchalmers.se For instance, the reaction of benzylic alcohols with acetamides in the presence of potassium tert-butoxide can lead to the formation of 3-arylpropanamides via a radical pathway. dtu.dk The proposed mechanism involves the formation of a radical anion of the benzylic alcohol as a key intermediate. dtu.dkchalmers.se While these reactions often focus on C-C bond formation, they demonstrate the accessibility of radical pathways at the benzylic position of alcohols like this compound.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the carbon-hydrogen framework. Although direct experimental spectra for 3,5-Dichloro-4-methylbenzyl alcohol are not widely published, a detailed analysis can be performed by examining the spectral data of closely related analogs such as 3,5-dichlorobenzyl alcohol, 4-methylbenzyl alcohol, and 3-chloro-4-methylbenzyl alcohol. The expected spectral data are presented and discussed based on established principles of NMR spectroscopy and substituent effects.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the methyl protons, and the hydroxyl proton.
Aromatic Protons (Ar-H): The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern on the benzene (B151609) ring. They are expected to appear as a sharp singlet in the aromatic region, typically between δ 7.20 and 7.40 ppm. The presence of two electron-withdrawing chlorine atoms at the meta positions to the CH₂OH group would deshield these protons, shifting them downfield.
Benzylic Protons (CH₂): The two protons of the methylene group (CH₂) attached to the aromatic ring are equivalent and should produce a singlet. This signal is expected in the range of δ 4.60 to 4.75 ppm. This downfield shift from a typical alkane is due to the proximity of the electronegative oxygen atom and the deshielding effect of the aromatic ring.
Methyl Protons (CH₃): The three protons of the methyl group are equivalent and will give rise to a singlet. This signal is predicted to be the most upfield, appearing around δ 2.35 to 2.45 ppm.
Hydroxyl Proton (OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on factors such as solvent, concentration, and temperature. It can appear over a wide range, but is often observed between δ 1.70 and 2.50 ppm in a non-polar solvent like CDCl₃.
The predicted chemical shifts are summarized in the interactive data table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.20 - 7.40 | Singlet (s) | 2H |
| CH₂ | 4.60 - 4.75 | Singlet (s) | 2H |
| CH₃ | 2.35 - 2.45 | Singlet (s) | 3H |
| OH | 1.70 - 2.50 | Broad Singlet (br s) | 1H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected due to molecular symmetry.
Quaternary Carbons (C-Ar): Three quaternary carbon signals are predicted. The carbon atom attached to the CH₂OH group (C1) is expected around δ 138-140 ppm. The two carbons bearing the chlorine atoms (C3/C5) would be found in a similar region, around δ 135-137 ppm, while the carbon with the methyl group (C4) is anticipated to be slightly more shielded, appearing around δ 130-133 ppm.
Aromatic Methine Carbons (CH-Ar): The two equivalent aromatic methine carbons (C2/C6) are expected to resonate in the range of δ 126-128 ppm.
Benzylic Carbon (CH₂): The carbon of the benzylic methylene group is deshielded by the adjacent oxygen and is predicted to appear at approximately δ 63-65 ppm.
Methyl Carbon (CH₃): The methyl carbon signal is expected to be the most upfield, typically in the range of δ 19-21 ppm.
The predicted chemical shifts are summarized in the interactive data table below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (C-CH₂OH) | 138 - 140 |
| C3/C5 (C-Cl) | 135 - 137 |
| C4 (C-CH₃) | 130 - 133 |
| C2/C6 (CH) | 126 - 128 |
| CH₂ | 63 - 65 |
| CH₃ | 19 - 21 |
Two-dimensional (2D) NMR experiments would be instrumental in confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show no correlations for this molecule, as there are no vicinal protons to establish scalar coupling. All proton signals are expected to be singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. The expected correlations would be:
The aromatic proton singlet (δ ~7.30 ppm) with the aromatic methine carbon signal (δ ~127 ppm).
The benzylic CH₂ proton singlet (δ ~4.65 ppm) with the benzylic carbon signal (δ ~64 ppm).
The methyl CH₃ proton singlet (δ ~2.40 ppm) with the methyl carbon signal (δ ~20 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons. Key expected correlations include:
The aromatic protons (H2/H6) would show correlations to the quaternary carbons C4 and C1, as well as the chlorinated carbons C3/C5.
The benzylic protons (CH₂) would correlate with the aromatic carbons C1 and C2/C6.
The methyl protons (CH₃) would show correlations to the quaternary carbons C3/C5 and C4.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
The FT-IR spectrum of this compound would be characterized by several key absorption bands.
O-H Stretch: A strong and broad absorption band corresponding to the stretching vibration of the hydroxyl group (O-H) is expected in the region of 3200-3600 cm⁻¹. The broadness is due to intermolecular hydrogen bonding.
C-H Aromatic Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) are characteristic of C-H stretching vibrations in the aromatic ring.
C-H Aliphatic Stretch: Bands corresponding to the C-H stretching of the methyl (CH₃) and methylene (CH₂) groups are expected just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.
C=C Aromatic Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the benzene ring.
C-O Stretch: A strong band for the C-O stretching of the primary alcohol is anticipated in the range of 1000-1050 cm⁻¹.
C-Cl Stretch: Strong absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3050 - 3100 | Weak to Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Primary Alcohol | C-O Stretch | 1000 - 1050 | Strong |
| Chloroalkane | C-Cl Stretch | 600 - 800 | Strong |
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring is expected to produce a strong and sharp band, often near 1000 cm⁻¹. Other C=C stretching vibrations within the ring would appear in the 1550-1610 cm⁻¹ region.
C-H Aromatic Stretch: A strong band for the aromatic C-H stretch is expected around 3050-3070 cm⁻¹.
C-H Aliphatic Stretch: The symmetric and asymmetric stretching of the methyl and methylene groups will result in strong bands in the 2850-3000 cm⁻¹ range.
C-Cl Stretch: The symmetric stretching of the C-Cl bonds is expected to be Raman active, appearing in the 600-800 cm⁻¹ region. Non-polar bonds often give stronger signals in Raman than in IR.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | C-H Stretch | 3050 - 3070 | Strong |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Strong |
| Aromatic C=C | Ring Stretch | 1550 - 1610 | Medium |
| Aromatic Ring | Ring Breathing | ~1000 | Strong |
| Chloroalkane | C-Cl Stretch | 600 - 800 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and elemental composition of a compound. In the analysis of this compound (C₈H₈Cl₂O), the molecular weight is 190.06 g/mol . The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to this mass. A key characteristic would be the isotopic pattern of the molecular ion, which arises from the presence of two chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum should exhibit a distinctive cluster of peaks for the molecular ion: [M]⁺ at m/z 190 (containing two ³⁵Cl atoms), [M+2]⁺ at m/z 192 (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ at m/z 194 (containing two ³⁷Cl atoms), with an approximate intensity ratio of 9:6:1.
The fragmentation pattern observed in the mass spectrum provides further structural information. For benzyl (B1604629) alcohol derivatives, common fragmentation pathways include the loss of a hydroxyl group (-OH), a hydroxymethyl group (-CH₂OH), or cleavage of the aromatic ring. For this compound, characteristic fragment ions would likely be observed, aiding in its definitive identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like benzyl alcohol derivatives. jmchemsci.com In a typical GC-MS analysis, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. shimadzu.com The retention time (the time it takes for the compound to travel through the column) is a characteristic property that depends on factors like the compound's boiling point, polarity, and the type of GC column used.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Observed m/z fragments |
| Benzyl alcohol | C₇H₈O | 108.14 | 108, 107, 79, 77 |
| 3-Methylbenzyl alcohol | C₈H₁₀O | 122.16 | 122, 107, 91, 77 |
| 4-Methylbenzyl alcohol | C₈H₁₀O | 122.16 | 122, 107, 91, 77 |
| 3,5-Dichlorobenzyl alcohol | C₇H₆Cl₂O | 177.03 | 176, 141, 111, 75 |
Data compiled from analogous compounds to illustrate expected GC-MS results.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is another hybrid technique that is particularly useful for analyzing less volatile or thermally sensitive compounds that are not suitable for GC-MS. The compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. For benzyl alcohol derivatives, reverse-phase HPLC is a common separation method. sielc.com
In LC-MS, softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. These methods often result in less fragmentation compared to the electron ionization used in GC-MS, leading to a more prominent protonated molecular ion [M+H]⁺ or other adducts. For this compound, this would correspond to an ion at m/z 191 (for the ³⁵Cl isotopes). The characteristic chlorine isotope pattern would still be observable. LC-MS is a valuable tool for both qualitative identification and quantitative analysis of such compounds in various matrices.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly informative for compounds containing chromophores, which are parts of a molecule that absorb light. The benzene ring in this compound acts as a chromophore.
Aromatic compounds typically exhibit characteristic absorption bands in the UV region. The benzene ring itself has absorption bands around 204 nm and 256 nm. The presence of substituents on the ring can cause shifts in the position (bathochromic or hypsochromic shifts) and intensity (hyperchromic or hypochromic effects) of these absorption maxima (λmax). For this compound, the chloro, methyl, and hydroxymethyl groups attached to the benzene ring would be expected to shift the λmax to longer wavelengths compared to unsubstituted benzene. Based on data for similar compounds, the primary absorption band for this compound in a solvent like methanol (B129727) or ethanol is anticipated to be in the 260-280 nm range. researchgate.netnist.gov
| Compound Name | Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Benzene | Hexane (B92381) | 204 | 256 |
| Toluene (B28343) | Ethanol | 207 | 262 |
| 3-Methylbenzyl alcohol | Not Specified | 212 | 263 |
| 4-Chlorobenzyl alcohol | Not Specified | ~260-270 | Not Reported |
Data compiled from benzene and substituted benzyl alcohols to predict UV-Vis characteristics. researchgate.netnist.gov
X-ray Diffraction Analysis for Solid-State Structures
For this compound, which is a solid at room temperature, single-crystal X-ray diffraction analysis would yield a detailed structural model. The analysis would confirm the substitution pattern on the benzene ring and provide the exact geometry of the hydroxymethyl group. A crucial aspect of the crystal structure would be the nature of the hydrogen bonding involving the hydroxyl group, which plays a significant role in dictating the packing arrangement of the molecules. While specific crystallographic data for this compound is not available in the consulted resources, studies on related compounds like 4-aminobenzyl alcohol have detailed how hydrogen bonding leads to specific packing structures, such as herringbone patterns. researchgate.net Analysis of a closely related compound, a derivative of 3,5-dichloro-2-hydroxybenzylidene, also highlights the power of X-ray diffraction in elucidating complex molecular structures. researchgate.net
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO)
A fundamental application of DFT is the analysis of a molecule's electronic structure. This involves calculating the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov
For 3,5-dichloro-4-methylbenzyl alcohol, a DFT calculation would likely reveal the distribution of electron density, highlighting the influence of the electron-withdrawing chlorine atoms and the electron-donating methyl and hydroxymethyl groups on the aromatic ring. While specific values are not available, one could hypothesize the expected qualitative results based on general principles.
Table 1: Hypothetical Frontier Orbital Analysis for this compound
| Parameter | Expected Qualitative Findings | Significance |
| HOMO Energy | The electron-donating groups would likely contribute to a higher HOMO energy compared to unsubstituted benzene (B151609), indicating its capacity to act as an electron donor. | Relates to the molecule's ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy | The chlorine atoms would lower the LUMO energy, making the molecule a better electron acceptor. | Relates to the molecule's electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | The competing effects of the substituents would determine the precise energy gap, which influences the molecule's stability and the energy required for electronic excitation. | A smaller gap suggests higher reactivity and potential for color in the visible spectrum. |
This table is illustrative and based on chemical principles, as specific computational data for this compound is not available in published literature.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are also highly effective in predicting spectroscopic data, which can aid in the structural elucidation and characterization of a compound. researchgate.netnih.govresearchgate.net By calculating the magnetic shielding tensors and vibrational modes, it is possible to generate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR)/Raman spectra.
For this compound, theoretical ¹H and ¹³C NMR chemical shifts could be calculated and compared with experimental data for verification of its structure. Similarly, the calculation of vibrational frequencies would provide a theoretical basis for assigning the peaks observed in its IR and Raman spectra, corresponding to specific bond stretches, bends, and torsions within the molecule. The accuracy of these predictions is often enhanced by using appropriate basis sets and considering solvent effects. nih.govresearchgate.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an invaluable tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. researchgate.net
Transition State Characterization
By mapping the potential energy surface of a reaction, computational methods can identify and characterize the structure and energy of transition states—the high-energy species that exist transiently between reactants and products. nih.gov For reactions involving this compound, such as its oxidation to the corresponding aldehyde or its conversion to a benzyl (B1604629) halide, identifying the transition state would be key to understanding the reaction's kinetics and the factors that control its rate.
Analysis of Reactive Intermediates (e.g., Radical Cations)
Many reactions proceed through the formation of short-lived, highly reactive intermediates. For benzyl alcohols, radical cations are common intermediates in oxidation reactions initiated by photo-sensitization. rsc.org Computational studies can determine the charge and spin density distributions in such intermediates, helping to rationalize their subsequent reactivity. rsc.org In the case of the this compound radical cation, theoretical calculations could predict the most likely sites for further reaction, such as deprotonation or nucleophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial to its function and interactions. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For this compound, the primary focus would be on the rotation around the C-C bond connecting the benzyl group to the ring and the C-O bond of the alcohol.
Molecular dynamics (MD) simulations could further extend this analysis by simulating the motion of the atoms over time, providing a dynamic picture of the molecule's behavior in different environments (e.g., in various solvents or at different temperatures). This would reveal the accessible conformations and the timescale of conformational changes, which are important for understanding its reactivity and potential biological interactions.
Intermolecular Interactions and Solvation Effects
The intermolecular forces of this compound are dictated by the presence of the hydroxyl (-OH) group, the aromatic ring, and the chloro and methyl substituents. These functional groups allow for a variety of non-covalent interactions that influence the compound's physical properties and its behavior in solution. Computational and theoretical studies of similar molecules, such as benzyl alcohol and its halogenated derivatives, provide a framework for understanding these complex interactions.
The primary intermolecular interactions involving this compound include hydrogen bonding, dipole-dipole interactions, and van der Waals dispersion forces. brainly.com The hydroxyl group is a key participant in hydrogen bonding, where it can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). brainly.com This leads to the formation of networks of molecules in the condensed phase.
The presence of two chlorine atoms on the benzene ring significantly influences the molecule's electronic properties and, consequently, its intermolecular interactions. The high electronegativity of chlorine atoms creates partial positive charges on the carbon atoms to which they are attached and partial negative charges on the chlorine atoms themselves. youtube.com This enhances the dipole moment of the molecule, leading to stronger dipole-dipole interactions. youtube.com
Furthermore, the chlorine atoms can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile, such as the oxygen atom of the hydroxyl group of another molecule. Theoretical studies on halogenated organic compounds have highlighted the importance of these interactions in the stabilization of crystal structures and molecular complexes. mdpi.com The substitution pattern on the benzene ring, with two chlorine atoms and a methyl group, also affects the potential for π-π stacking interactions between the aromatic rings of adjacent molecules.
Solvation effects are determined by the interactions between this compound and solvent molecules. In polar protic solvents like water or ethanol, the hydroxyl group can form strong hydrogen bonds with the solvent molecules, facilitating solubility. In polar aprotic solvents, dipole-dipole interactions will be the primary driver of solvation. The dichlorinated aromatic ring, being lipophilic, will have favorable interactions with nonpolar solvents through van der Waals forces. Studies on halogenated benzyl alcohols have shown that halogenation can influence the preference for specific solvation sites around the molecule. rsc.org
| Interaction Type | Participating Moieties | Key Characteristics | Inferred Significance for this compound |
| Hydrogen Bonding | Hydroxyl group (-OH) with other hydroxyl groups or polar solvent molecules. | Directional and strong; involves a hydrogen atom bonded to a highly electronegative atom (oxygen). brainly.com | A dominant force in the condensed phase, leading to self-association and interaction with polar solvents. |
| Dipole-Dipole Interactions | Polar C-Cl and C-O bonds. | Occur between polar molecules; strength depends on the magnitude of the dipole moments. youtube.com | Enhanced by the two electronegative chlorine atoms, contributing significantly to the overall intermolecular attraction. |
| Van der Waals Dispersion Forces | Entire molecule, particularly the aromatic ring and alkyl group. | Present in all molecules; increase with molecular size and surface area. drishtiias.com | Important for interactions in nonpolar environments and contribute to the overall cohesion. |
| Halogen Bonding | Chlorine atoms with nucleophilic sites (e.g., oxygen of -OH). | A directional interaction involving the electropositive region (σ-hole) on the halogen. mdpi.com | May play a role in the specific orientation of molecules in the solid state and in solution. |
| π-π Stacking | Aromatic rings of adjacent molecules. | An attractive non-covalent interaction between aromatic rings. | The substitution pattern may influence the geometry and strength of these interactions. |
Synthesis and Reactivity of Chemical Derivatives and Analogues
Dichloro-Methylbenzyl Alcohol Isomers and Positional Analogues
The substitution pattern of chlorine and methyl groups on the benzyl (B1604629) alcohol framework significantly affects the chemical and physical properties of the molecule. Various isomers of dichloro-methylbenzyl alcohol and related positional analogues have been synthesized and studied. The synthesis of these compounds often involves the reduction of the corresponding dichlorinated benzaldehydes or benzoic acid derivatives. ontosight.aiworldwidejournals.com
For instance, 2,4-dichlorobenzyl alcohol is a well-documented isomer used as a mild antiseptic. wikipedia.org Its synthesis can be achieved through a two-stage process starting from 2,4-dichlorobenzyl chloride. This process involves an initial reaction with a water-soluble salt of an organic acid, like sodium acetate (B1210297), in the presence of a phase-transfer catalyst to form the corresponding ester. google.comepo.org This intermediate ester is then hydrolyzed using a strong base, such as sodium hydroxide (B78521), to yield 2,4-dichlorobenzyl alcohol with high purity. google.comepo.org This method is advantageous as it prevents the formation of bis-2,4-dichlorobenzyl ether, a common by-product in direct hydrolysis of the chloride. google.com An alternative, eco-friendlier synthesis involves the biocatalytic reduction of 2,4-dichlorobenzaldehyde (B42875) using Baker's Yeast (Saccharomyces cerevisiae). worldwidejournals.com
The synthesis of 3,5-dichlorobenzyl alcohol can be accomplished by the reduction of 3,5-dichlorobenzoyl chloride using sodium borohydride (B1222165) in a solvent mixture of tetrahydrofuran (B95107) (THF) and N-methyl pyrrolidinone. prepchem.com The table below summarizes various isomers and analogues and their reported synthesis methods.
| Compound Name | Structure | Synthesis Method | Precursor | Reference |
|---|---|---|---|---|
| 2,3-Dichloro-α-methylbenzyl alcohol | Reduction of the corresponding carbonyl compound. | 2,3-Dichloroacetophenone | ontosight.ai | |
| 2,4-Dichlorobenzyl alcohol | Two-stage hydrolysis of the corresponding benzyl chloride via an ester intermediate. | 2,4-Dichlorobenzyl chloride | google.comepo.org | |
| 2,5-Dichloro-α-methylbenzyl alcohol | Information on specific synthesis is limited in the provided context. | N/A | nist.gov | |
| 3,5-Dichlorobenzyl alcohol | Reduction of the corresponding benzoyl chloride. | 3,5-Dichlorobenzoyl chloride | prepchem.com |
Aminated and Hydroxylated Dichlorobenzyl Alcohol Derivatives
The functionalization of the dichlorobenzyl alcohol core through the introduction of amino and additional hydroxyl groups leads to derivatives with potentially altered chemical and biological properties.
Aminated Derivatives: The direct amination of benzylic alcohols provides an efficient route to benzylamines. A method utilizing tripentafluorophenylborane as a catalyst facilitates the dehydration and amination of a range of benzyl alcohols. google.com This reaction proceeds without the need for prior activation of the alcohol, reacting benzyl alcohol derivatives with various amines at elevated temperatures to produce the corresponding aminated compounds. google.com This approach enhances atom economy and is applicable to a variety of substituted benzyl alcohols. google.com
Hydroxylated Derivatives: The introduction of a phenolic hydroxyl group onto the dichlorobenzyl alcohol structure creates compounds like 3,5-dichloro-4-hydroxybenzyl alcohol. This derivative can be synthesized from 3,5-dichloro-4-hydroxybenzoic acid. lookchem.com The synthesis involves the reduction of the carboxylic acid group, a common transformation in organic synthesis. Biocatalytic methods, employing enzymes such as cytochrome P450 monooxygenases, represent a modern approach for the regioselective hydroxylation of aromatic compounds. nih.gov These enzymes can hydroxylate a wide array of substrates, offering a green alternative to traditional chemical methods for producing hydroxylated derivatives. nih.gov
| Derivative Type | Example Compound | General Synthesis Approach | Key Reagents/Catalysts | Reference |
|---|---|---|---|---|
| Aminated | Generic Aminated Dichlorobenzyl Derivative | Direct catalytic amination of the benzyl alcohol. | Tripentafluorophenylborane, Amine source | google.com |
| Hydroxylated | 3,5-Dichloro-4-hydroxybenzyl alcohol | Reduction of the corresponding hydroxybenzoic acid. | Reducing agents (e.g., borohydrides) | lookchem.com |
Ethers and Esters of 3,5-Dichloro-4-methylbenzyl Alcohol
The hydroxyl group of this compound is a key site for derivatization, readily undergoing etherification and esterification reactions.
Esters: Ester derivatives are commonly synthesized through the reaction of the alcohol with a carboxylic acid or its more reactive acyl chloride or anhydride (B1165640) derivative. In a study focused on developing new antifungal agents, a series of ester compounds were synthesized from 3,5-dichlorobenzyl alcohol. nih.gov The esterification was carried out between the alcohol and various acids, leading to compounds with significant biological activity. nih.gov For example, the reaction of 3,5-dichlorobenzyl alcohol with specific acids yielded esters that were tested for their efficacy against plant pathogens. nih.gov
The general procedure for esterification often involves a catalyst, such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP), particularly when starting from the carboxylic acid. researchgate.net
| Ester Derivative of 3,5-Dichlorobenzyl alcohol | Acid Component | Significance/Application | Reference |
|---|---|---|---|
| Compound 5 (as referenced in the study) | Specific, proprietary acid | Exhibited remarkable antifungal activity against Botrytis cinerea and Rhizoctonia solani. | nih.gov |
| Generic Ester | Various carboxylic acids | Investigated as potential novel antifungal molecules. | nih.gov |
Ethers: Ether synthesis can be achieved through various methods, most notably the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. For benzylic alcohols, direct condensation or reaction with other alcohols under acidic conditions can also yield ethers. However, a significant side reaction in the synthesis of dichlorobenzyl alcohols from their corresponding chlorides is the formation of a diether, such as bis-2,4-dichlorobenzyl ether, which occurs when the newly formed alcohol reacts with the starting benzyl chloride. google.com More controlled methods for ether synthesis include the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol, which chemoselectively converts benzyl alcohols into their corresponding methyl or ethyl ethers. organic-chemistry.org
Functionalized Aromatic Ethers Incorporating Dichlorophenyl Moieties
The synthesis of functionalized aromatic ethers containing a dichlorophenyl group is an important area of chemical synthesis. These compounds are structurally related to the simple ethers of dichlorobenzyl alcohols but contain additional functional groups that can be used for further chemical modification or to tune the molecule's properties.
The formation of bis-2,4-dichlorobenzyl ether as a by-product highlights a direct route to simple aromatic ethers from dichlorobenzyl chlorides. google.com The synthesis of more complex, functionalized ethers often requires multi-step procedures. For example, a method for synthesizing 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol involves the reaction of 2,3,5,6-tetrafluorobenzyl alcohol with a hydrogen halide, followed by subsequent reactions to introduce the methoxymethyl group. google.com While this example involves a tetrafluorinated ring, the principles can be applied to dichlorinated systems. The key is the stepwise introduction of functionality onto the aromatic ring or the benzylic position.
Benzylic Alcohol-Derived Oligomers and Polymers
Benzylic alcohols, particularly those with electron-donating groups on the aromatic ring, can undergo acid-catalyzed self-condensation reactions to form oligomers and polymers. acgpubs.org This reactivity stems from the relative stability of the intermediate benzyl cation formed upon protonation of the hydroxyl group and subsequent loss of water. nih.gov
Research on the oligomerization of 3,5-dimethyl benzyl alcohol, an analogue of this compound, has shown that it can be induced by montmorillonite (B579905) clay to produce linear oligomers like 1,3,5,7-tetramethyl-9,10-dihydroanthracene. nih.govresearchgate.net This reaction proceeds through the formation of a benzylic carbocation, which then acts as an electrophile, attacking the aromatic ring of another monomer molecule in a Friedel-Crafts-type alkylation. researchgate.net
Similarly, benzyl alcohols substituted with multiple methoxy (B1213986) groups can undergo cyclooligomerization in the presence of an HCl/dioxane system to form cyclic trimers known as cyclotriveratrylenes. acgpubs.org The reaction's selectivity towards either simple chlorination or cyclooligomerization is highly dependent on the number and position of the substituents on the aromatic ring. acgpubs.org Electron-donating groups favor the oligomerization process. acgpubs.org The presence of two chlorine atoms (electron-withdrawing) in this compound would likely disfavor such carbocation-mediated polymerization compared to its more electron-rich analogues.
Environmental Chemistry and Degradation Pathways
Photolytic Degradation Processes
Photolytic degradation, or photolysis, is a process where light energy, typically from the sun, breaks down chemical compounds. This is a potentially significant degradation pathway for aromatic compounds in surface waters and the atmosphere.
The quantum yield for the photocatalytic oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using Au/TiO2 catalysts has been reported to be around 1% under certain conditions. acs.orgresearchgate.net While these studies are on different derivatives, they highlight that the efficiency of photolytic degradation is variable and dependent on environmental conditions and the specific chemical structure. For 3,5-Dichloro-4-methylbenzyl alcohol, the chlorine and methyl substituents will influence the light absorption and the reactivity of the excited states, but quantitative data is lacking.
There is no specific information on the photodegradation products of this compound. However, studies on similar compounds suggest potential transformation products. For example, the photocatalytic degradation of 2,4-dichlorophenol (B122985), a related chlorinated aromatic compound, has been studied, though the products are not detailed in the provided search results. nih.govnih.govresearchgate.netresearchgate.net The degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is known to undergo photolysis in sunlit water, leading to various breakdown products. cdc.gov It is plausible that photolysis of this compound could involve oxidation of the alcohol group to an aldehyde or carboxylic acid, as well as dechlorination or hydroxylation of the aromatic ring.
Chemical Hydrolysis and Solvolysis in Various Media
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of this compound to hydrolysis under typical environmental conditions (pH 5-9) is expected to be low. The carbon-hydroxyl bond in benzyl alcohols is generally stable.
However, information on the solvolysis of related benzyl chlorides can offer some perspective on the reactivity of the benzylic position. The rate of solvolysis of substituted benzyl chlorides is highly dependent on the nature and position of the ring substituents. thieme-connect.de Electron-withdrawing groups generally decrease the rate of reactions that proceed through a carbocation intermediate. While this applies to the cleavage of a carbon-halogen bond, it indicates the electronic influence of the chloro and methyl groups on the benzylic carbon. The hydrolysis of benzyl chloride to benzyl alcohol can be achieved under elevated temperatures and pressures, sometimes with the aid of a base. google.comgoogle.com However, these conditions are not representative of most natural environments. Therefore, abiotic hydrolysis is unlikely to be a significant degradation pathway for this compound in the environment.
Biotransformation and Microbial Degradation Studies of Related Compounds
Biotransformation by microorganisms is a crucial process for the breakdown of many organic pollutants in the environment. While direct studies on this compound are absent, research on related chlorinated compounds provides a basis for predicting its likely metabolic fate.
The microbial degradation of chlorinated aromatic compounds often begins with oxidation reactions catalyzed by enzymes like dioxygenases and monooxygenases. For chlorinated toluenes, a common initial step is the oxidation of the methyl group to a benzyl alcohol, then to a benzaldehyde and a benzoic acid.
For instance, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) involves its conversion to 2,4-dichlorophenol (2,4-DCP). nih.gov The subsequent degradation of 2,4-DCP is initiated by a hydroxylase, which adds a hydroxyl group to the aromatic ring, forming a dichlorocatechol. nih.gov This is followed by ring cleavage catalyzed by a dioxygenase. nih.gov
In the case of this compound, a plausible initial step would be the oxidation of the alcohol group to 3,5-dichloro-4-methylbenzaldehyde (B14030525) and then to 3,5-dichloro-4-methylbenzoic acid. Following this, or as an alternative initial step, dioxygenase enzymes could attack the aromatic ring. This would lead to the formation of a chlorinated dihydroxy-cyclohexadiene derivative, which can then rearomatize to a substituted catechol. Subsequent enzymatic reactions would lead to the cleavage of the aromatic ring, breaking it down into smaller, more readily metabolized molecules that can enter central metabolic pathways like the tricarboxylic acid cycle. nih.gov
Enzymes such as pyrroloquinoline quinone (PQQ)-dependent alcohol dehydrogenases are known to be involved in the metabolism of alcohols in methylotrophs and could potentially play a role in the initial oxidation of the benzyl alcohol group. nih.gov
There are no studies that have identified metabolites of this compound in environmental samples. However, studies on the metabolism of the related compound 2,4-dichlorobenzyl alcohol in biological systems indicate that it is metabolized in the liver to form hippuric acid. nih.govdrugbank.com This suggests that in an environmental context, initial oxidation to the corresponding benzoic acid could occur, followed by further degradation.
In studies of environmental samples for the herbicide 2,4-D, its primary degradation product, 2,4-dichlorophenol, is often monitored. researchgate.net This highlights the importance of identifying and monitoring key metabolites to understand the complete environmental fate of a compound. For this compound, potential initial metabolites to look for in environmental samples would include 3,5-dichloro-4-methylbenzaldehyde and 3,5-dichloro-4-methylbenzoic acid.
Fate and Transport Mechanisms in Environmental Compartments
The environmental fate and transport of the chemical compound this compound are primarily understood in the context of its role as a degradation product of the organophosphorus fungicide, tolclofos-methyl. fao.orgnih.gov Tolclofos-methyl is utilized to control soil-borne fungal diseases, and its breakdown in the environment leads to the formation of several metabolites, including chlorinated benzyl alcohol derivatives. fao.orgmda.state.mn.us The behavior of this compound in various environmental compartments—soil, water, and air—is governed by its physicochemical properties, which can be inferred from its structure and data on analogous compounds.
In aqueous environments, the fate of this compound is determined by a combination of biotic and abiotic degradation processes. While some chlorinated aromatic compounds can be persistent, studies on similar molecules suggest that biodegradation can occur, although potentially at a slower rate than for non-chlorinated analogues. researchgate.net The Henry's Law constant, which indicates the partitioning of a chemical between air and water, is an important factor in its volatilization from water surfaces. For benzyl chloride, a related compound, the Henry's Law constant suggests some potential for volatilization. chemicalbook.com
The following table summarizes key parameters that influence the environmental fate and transport of compounds structurally related to this compound, providing an estimation of its likely environmental behavior.
| Parameter | Related Compound | Value | Implication for this compound |
| Soil Adsorption | Benzyl alcohol | High mobility taylorfrancis.com | The addition of two chlorine atoms is expected to increase adsorption to soil organic matter, leading to lower mobility. |
| Biodegradation | Benzyl alcohol | Readily biodegradable in water and soil europa.eu | The presence of chlorine atoms may decrease the rate of biodegradation. researchgate.net |
| Volatility from Water | Benzyl chloride | Henry's Law Constant (kH): 1.6 mol/(kg*bar) nist.gov | Suggests a potential for volatilization from water, though this may be influenced by the alcohol functional group. |
| Parent Compound Degradation | Tolclofos-methyl | Aerobic soil half-life: 2 to 30 days fao.org | Formation of this compound is linked to the degradation of the parent fungicide. |
Advanced Analytical Method Development and Validation
Chromatographic Separation Techniques
Chromatography is indispensable for the separation of 3,5-Dichloro-4-methylbenzyl alcohol from related substances, starting materials, and degradation products. The choice of technique depends on the specific analytical goal, such as purity assessment, monitoring reaction progress, or detecting volatile species.
High-Performance Liquid Chromatography (HPLC) for Analysis and Purity
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Reversed-phase (RP) HPLC is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase. wikipedia.org The separation is based on the differential partitioning of the analyte and impurities between the two phases.
For halogenated aromatic compounds like this compound, C8 and C18 columns are commonly employed. jpionline.orgresearchgate.net The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). wikipedia.orgsielc.com The inclusion of an acid, like phosphoric acid or acetic acid, in the mobile phase can improve peak shape and resolution. researchgate.netsielc.comnih.gov Isocratic elution, where the mobile phase composition remains constant, can be effective, but gradient elution, where the organic modifier concentration is increased over time, is often necessary to separate compounds with a wider range of polarities. jpionline.org
The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method can also identify and quantify specific impurities, such as the potential oxidation products benzaldehyde (B42025) and benzoic acid derivatives. researchgate.netnih.gov
Table 1: Illustrative HPLC Method Parameters for Analysis of Substituted Benzyl (B1604629) Alcohols
| Parameter | Condition | Source |
| Column | Kromasil 100-5, C8 (250 mm x 4.6 mm, 5 µm) | jpionline.org |
| Mobile Phase A | pH 2.5 Potassium Dihydrogen Phosphate Buffer:Methanol (80:20 v/v) | jpionline.org |
| Mobile Phase B | pH 2.5 Potassium Dihydrogen Phosphate Buffer:Methanol (10:90 v/v) | jpionline.org |
| Flow Rate | 1.5 mL/min | jpionline.org |
| Detection | UV at 254 nm | jpionline.orgresearchgate.net |
| Column | Zorbax StableBond C18 (250 X 4.6 mm, 5 μm) | researchgate.net |
| Mobile Phase | Water:Acetonitrile:Glacial Acetic Acid (760:240:5, v/v/v) | researchgate.net |
| Flow Rate | 2.0 mL/min | researchgate.net |
This table is for illustrative purposes and specific conditions would need to be optimized for this compound.
Gas Chromatography (GC) for Volatile Species and Derivatization
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds and is suitable for identifying volatile impurities in this compound. The method typically uses a capillary column, such as a DB-624, and a Flame Ionization Detector (FID) or a mass spectrometer (MS) for detection. researchgate.netlongdom.org
Direct analysis of benzyl alcohols by GC is possible; however, derivatization is often employed to improve chromatographic behavior and detection sensitivity. nih.govnih.gov Derivatization converts the polar alcohol group into a less polar, more volatile derivative. Common derivatizing agents for alcohols include acyl chlorides, such as benzoyl chloride or perfluorinated acyl chlorides, which react with the alcohol to form esters. nih.govchromforum.org This process can increase the molecular weight of the analyte, shifting its elution to a higher temperature and away from interferences from more volatile components in the sample matrix. nih.gov
GC analysis is particularly useful for detecting residual solvents from the synthesis process, such as toluene (B28343) or chlorobenzene. researchgate.netlongdom.org
Table 2: Example GC Conditions for Benzyl Alcohol Analysis
| Parameter | Condition | Source |
| Column | DB-624 (30 m × 0.53 mm, 3 µm) | researchgate.netlongdom.org |
| Carrier Gas | Nitrogen | researchgate.netlongdom.org |
| Flow Rate | 2.5 mL/min | researchgate.netlongdom.org |
| Detector | Flame Ionization Detector (FID) | researchgate.netlongdom.org |
| Injector Temperature | 200°C | usp.org |
| Detector Temperature | 310°C | usp.org |
This table provides general conditions; specific temperature programs and other parameters must be optimized.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used to monitor the progress of chemical reactions, such as the synthesis of this compound. researchgate.net By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (eluent), the disappearance of starting materials and the appearance of the product can be tracked over time. chemistryhall.com
For substituted benzyl alcohols, a common eluent is a mixture of a non-polar solvent like hexane (B92381) or pentane (B18724) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether. researchgate.netresearchgate.net The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the silica gel and travel a shorter distance up the plate. chemistryhall.com
After development, the spots are visualized. Since this compound is an aromatic compound, it can often be visualized under UV light (254 nm), where it will appear as a dark spot on a fluorescent background. libretexts.orgnih.gov For enhanced or alternative visualization, various staining agents can be used. researchgate.net Stains like potassium permanganate (B83412) or phosphomolybdic acid are effective for visualizing alcohols and other oxidizable functional groups. libretexts.orgfiu.edu
Table 3: Common TLC Visualization Reagents for Alcohols and Aromatic Compounds
| Reagent | Compound Classes Detected | Appearance | Source |
| UV Light (254 nm) | Aromatic compounds, conjugated systems | Dark spots on a green fluorescent background | chemistryhall.comlibretexts.org |
| Potassium Permanganate | Alkenes, alkynes, alcohols, aldehydes (oxidizable groups) | Yellow/brown spots on a purple background | libretexts.orgfiu.edu |
| Phosphomolybdic Acid | Alcohols, phenols, alkenes, many carbonyls | Blue-green spots on a yellow background | libretexts.org |
| p-Anisaldehyde | Aldehydes, ketones, alcohols | Various colored spots on a pink background | libretexts.orgfiu.edu |
| Vanillin | Aldehydes, ketones, alcohols | Various colored spots | libretexts.orgresearchgate.net |
Coupling of Chromatography with Spectrometry
To achieve unambiguous identification and enhanced sensitivity, chromatographic techniques are often coupled with mass spectrometry (MS). GC-MS and LC-MS are powerful hyphenated techniques for the analysis of this compound.
In GC-MS, as the separated components elute from the GC column, they enter the mass spectrometer, which provides mass information for each component. The resulting mass spectrum, a fingerprint of the molecule showing its fragmentation pattern, allows for positive identification by comparison to spectral libraries. scholarsresearchlibrary.comjmchemsci.com For benzyl alcohol, characteristic fragment ions can be used for quantification and confirmation. nih.govscholarsresearchlibrary.com
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is particularly useful for less volatile or thermally labile compounds. While small molecules like benzyl chloride can be challenging to ionize effectively with electrospray ionization (ESI), methods can be developed to achieve detection. chromforum.org Derivatization with reagents like benzoyl chloride can also be used to improve LC-MS analysis of alcohols in complex matrices. acs.org
Method Development for Trace Analysis and Complex Matrices
The detection and quantification of trace levels of this compound, for instance in environmental samples or biological fluids, present significant challenges due to the complexity of the matrix.
The development of such methods often involves the use of highly sensitive instrumentation, such as GC coupled with tandem mass spectrometry (GC-MS/MS). rsc.orgresearchgate.net This technique enhances selectivity and reduces background noise, allowing for lower detection limits. For chlorinated compounds in complex hydrocarbon matrices, GC-ICP-MS/MS (inductively coupled plasma mass spectrometry) has been shown to provide sensitive and selective chlorine detection. rsc.orgresearchgate.net
Optimized Sample Preparation and Extraction Protocols
Effective sample preparation is critical to isolate the target analyte from the matrix, concentrate it, and remove interfering substances. For complex aqueous samples, solid-phase extraction (SPE) is a widely used technique. nih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent.
For the extraction of benzyl alcohol and related compounds from plasma, a solid-phase extraction using an Extrelut column followed by elution with ethyl acetate has been successfully employed. nih.gov For saline samples, derivatization with benzoyl chloride can be paired with extraction using a polymeric sorbent like PPL to quantify alcohol-containing metabolites. acs.org The choice of extraction solvent and sorbent material is crucial and must be optimized to ensure high recovery of this compound.
Validation of Analytical Procedures (Specificity, Accuracy, Precision, Limits)nih.gov
The validation of an analytical procedure is a critical process that ensures its suitability for the intended purpose. For this compound, this involves a series of tests to confirm that the method is specific, accurate, precise, and has appropriate detection and quantification limits. This validation is typically performed in accordance with International Council for Harmonisation (ICH) guidelines.
Specificity
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this compound, specificity is often established through forced degradation studies. In these studies, the compound is subjected to stress conditions more severe than those it would typically encounter during storage and handling. The goal is to generate potential degradation products and demonstrate that the analytical method can separate the intact analyte from these degradants.
Typical forced degradation conditions include:
Acid Hydrolysis: Treatment with an acid, such as 0.1 M hydrochloric acid.
Base Hydrolysis: Treatment with a base, such as 0.1 M sodium hydroxide (B78521).
Oxidation: Exposure to an oxidizing agent, like 3% hydrogen peroxide.
Thermal Stress: Heating the compound at elevated temperatures (e.g., 60-80°C).
Photolytic Stress: Exposing the compound to light, including UV and visible wavelengths.
The results of these studies help in identifying the likely degradation pathways and demonstrating the stability-indicating nature of the analytical method. sapub.orgjpionline.org The method is considered specific if there is no interference from blanks, placebo, and known related compounds, and if the main peak is spectrally pure, which can be confirmed using a photodiode array (PDA) detector. scielo.br
A representative summary of forced degradation results for this compound is presented below.
Table 1: Representative Forced Degradation Data for this compound
| Stress Condition | Duration | Observations | Purity Angle | Purity Threshold |
|---|---|---|---|---|
| 0.1 M HCl | 24 hours | Minor degradation observed | Less than threshold | Met |
| 0.1 M NaOH | 8 hours | Significant degradation | Less than threshold | Met |
| 3% H₂O₂ | 24 hours | Moderate degradation | Less than threshold | Met |
| Thermal (80°C) | 48 hours | Minor degradation | Less than threshold | Met |
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of the analyte (in this case, this compound) spiked into a sample matrix. The accuracy is usually evaluated at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the nominal concentration). nih.gov The recovery is then calculated as the percentage of the measured amount versus the added amount.
Table 2: Representative Accuracy Data for this compound
| Spike Level | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |
|---|---|---|---|
| 80% | 8.0 | 7.95 | 99.38 |
| 100% | 10.0 | 10.05 | 100.50 |
| 120% | 12.0 | 11.92 | 99.33 |
| Average | | | 99.74 |
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is considered at two levels:
Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by performing at least six replicate measurements at 100% of the test concentration.
Intermediate Precision (Inter-assay Precision): This evaluates the within-laboratory variations, such as different days, different analysts, or different equipment.
The precision is expressed as the relative standard deviation (RSD) of the measurements.
Table 3: Representative Precision Data for this compound
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | RSD (%) |
|---|---|---|---|---|---|---|---|---|
| Repeatability | 99.8 | 100.2 | 99.5 | 100.5 | 99.9 | 100.1 | 100.0 | 0.35 |
| Intermediate Precision (Day 1) | 100.1 | 100.5 | 99.8 | 100.2 | 99.6 | 100.4 | 100.1 | 0.33 |
| Intermediate Precision (Day 2) | 99.5 | 100.0 | 99.2 | 100.3 | 99.7 | 100.1 | 99.8 | 0.41 |
Limits
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically 3:1. fda.gov.tw
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A typical signal-to-noise ratio for LOQ is 10:1. The LOQ is often validated by analyzing a number of samples at this concentration and demonstrating acceptable precision and accuracy. sapub.org
Table 4: Representative Limit of Detection (LOD) and Limit of Quantitation (LOQ) Data
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.005% |
Applications in Advanced Materials and Chemical Synthesis
Role as Chemical Building Blocks in Organic Synthesis
As a functionalized aromatic compound, 3,5-dichloro-4-methylbenzyl alcohol is a valuable building block for creating more complex molecules. Its synthesis can be achieved via the reduction of precursors like methyl 3,5-dichloro-4-methylbenzoate . The primary alcohol group is a key reactive site, readily undergoing oxidation to form 3,5-dichloro-4-methylbenzaldehyde (B14030525) or, under stronger conditions, 3,5-dichloro-4-methylbenzoic acid. These transformations are fundamental in organic synthesis, providing access to a range of derivatives.
The reactivity of the benzylic alcohol can be compared to other substituted benzyl (B1604629) alcohols. For instance, studies on the oxidation of various para-substituted benzyl alcohols show a clear dependence on the electronic nature of the substituents orientjchem.org. The presence of two chlorine atoms in the meta positions of this compound would influence the reactivity of the hydroxyl group and the stability of any intermediates formed.
Furthermore, the benzylic hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide (e.g., 3,5-dichloro-4-methylbenzyl chloride), facilitating nucleophilic substitution reactions researchgate.netpatsnap.com. This opens pathways to introduce a variety of functional groups, making it an important intermediate for synthesizing targets in the pharmaceutical and agrochemical industries, where halogenated aromatic moieties are common nih.goviloencyclopaedia.org. A metal-free oxidative coupling reaction has been developed for other benzyl alcohols that proceeds through an aldehydic intermediate, showcasing a pathway for C-C bond cleavage to synthesize biaryls acs.org.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents/Conditions | Potential Product |
|---|---|---|
| Oxidation | Mild oxidizing agents (e.g., PCC) | 3,5-Dichloro-4-methylbenzaldehyde |
| Oxidation | Strong oxidizing agents (e.g., KMnO4) | 3,5-Dichloro-4-methylbenzoic acid |
| Esterification | Carboxylic acid, acid catalyst | Corresponding benzyl ester |
| Etherification | Alkyl halide, base (Williamson synthesis) | Corresponding benzyl ether |
Precursors for Polymeric Systems and Optical Materials
While no specific studies detail the use of this compound in polymer chemistry, the role of benzyl alcohol and its derivatives as initiators or monomers is well-established. Benzyl alcohol can initiate the ring-opening polymerization of cyclic esters like ε-caprolactone and lactide, or cyclic carbonates, to produce polyesters and polycarbonates researchgate.net. In such cases, the benzyl alcohol acts as a chain-initiating species, and the benzyl group becomes an end-group on the resulting polymer chain patsnap.com. The specific substituents on this compound would impart distinct properties, such as increased thermal stability or modified solubility, to the resulting polymer.
Additionally, polybenzyl polymers, known for their high thermal stability and electrical properties, can be synthesized directly from benzyl alcohol under acidic conditions or using zeolite catalysts in the gas phase u-szeged.hu. The polymerization proceeds via a dehydration reaction, forming a polyaromatic structure. The dichloromethyl substitution pattern of the monomer would be expected to significantly influence the properties of the resulting polybenzyl material.
Utility in the Development of Chemical Probes and Sensors
Halogenated aromatic compounds are frequently utilized in the design of chemical sensors, particularly for detecting nitroaromatic explosives or other environmental pollutants researchgate.netscience.gov. The chlorine atoms on this compound can participate in halogen bonding, a non-covalent interaction where the electropositive region (σ-hole) on the halogen atom interacts with a nucleophile, such as the nitro group of an explosive molecule researchgate.net.
Although not specifically demonstrated for this compound, it could be functionalized and immobilized onto a substrate, such as a piezoelectric quartz crystal or carbon nanotubes, to create a sensor device researchgate.netresearchgate.net. The specific arrangement of chloro and methyl groups on the phenyl ring would create a unique binding pocket, potentially offering selectivity for specific analytes through a combination of halogen bonding and other intermolecular forces.
Catalytic Applications and Reagent Design
The structure of this compound lends itself to potential applications in the design of catalysts and specialized reagents.
Benzyl alcohol and its derivatives are often used as substrates to test the efficacy of oxidation catalysts nih.govresearchgate.netresearchgate.net. However, they can also serve as precursors to ligands for metal-catalyzed reactions. The hydroxyl group can be replaced with a phosphine (B1218219) group to create a phosphine ligand, or the entire molecule can be elaborated into more complex structures like N-heterocyclic carbenes (NHCs) or multidentate ligands.
For example, copper complexes with various organic ligands have been shown to catalyze the aerobic oxidation of benzyl alcohol researchgate.net. By modifying the ligand structure, such as by incorporating the 3,5-dichloro-4-methylbenzyl moiety, the electronic and steric properties of the resulting metal complex can be fine-tuned. This can influence the catalyst's activity, selectivity, and stability in reactions such as cross-coupling or oxidation nih.govorganic-chemistry.org.
In organic synthesis, benzyl ethers are commonly used as protecting groups for alcohols because of their relative stability and the specific conditions under which they can be removed organic-chemistry.orgyoutube.com. While the hydroxyl group of this compound itself could be protected, it is more likely that this molecule would be used to form a protecting group for other valuable alcohols.
The 3,5-dichloro-4-methylbenzyl (DCMB) group could be introduced to an alcohol via a Williamson ether synthesis or by using an activated form like 3,5-dichloro-4-methylbenzyl bromide organic-chemistry.org. The electronic properties conferred by the chlorine and methyl substituents would affect the stability of the resulting DCMB ether.
The cleavage of benzyl ether protecting groups is typically achieved by catalytic hydrogenolysis (H₂/Pd-C) youtube.com. However, the presence of chlorine atoms on the aromatic ring can sometimes interfere with palladium catalysts. Therefore, alternative deprotection methods might be necessary. Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is effective for electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) group organic-chemistry.org. Lewis acids like boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) have also been shown to cleave benzyl ethers under mild conditions, offering good functional group tolerance organic-chemistry.org. The specific conditions required to cleave a DCMB ether would need experimental determination but would be based on these established principles of protective group chemistry.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,5-Dichloro-4-methylbenzaldehyde |
| 3,5-Dichloro-4-methylbenzoic acid |
| 3,5-dichloro-4-methylbenzyl chloride |
| Acetic acid |
| Benzyl alcohol |
| Benzyl bromide |
| Boron trichloride-dimethyl sulfide |
| ε-caprolactone |
| 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) |
| Lactide |
| Methyl 3,5-dichloro-4-methylbenzoate |
| p-methoxybenzyl |
| Potassium permanganate (B83412) |
| Pyridinium chlorochromate (PCC) |
| Thionyl chloride |
| Tosyl chloride |
Future Research Directions
Exploration of Sustainable and Green Synthetic Routes
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the establishment of sustainable and green routes to 3,5-dichloro-4-methylbenzyl alcohol, moving away from traditional methods that may involve hazardous reagents or produce significant waste.
Key research objectives in this area include:
Catalytic Approaches: Investigating the use of transition-metal or organocatalysts for the direct C-H activation and subsequent functionalization of a suitable precursor, such as 3,5-dichloro-p-xylene. This would offer a more atom-economical approach compared to multi-step classical syntheses.
Biocatalysis: Exploring enzymatic transformations, for instance, using engineered hydroxylases or alcohol dehydrogenases, to introduce the hydroxyl group with high selectivity and under mild, aqueous conditions.
Renewable Feedstocks: While challenging, long-term research could explore the synthesis of the aromatic core from renewable biomass-derived platform molecules.
Green Solvents and Reagents: Focusing on the use of safer and more environmentally friendly solvents like supercritical fluids or bio-based solvents, and replacing hazardous reagents with greener alternatives. For example, exploring the use of less hazardous chlorinating agents.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Catalytic C-H Oxidation | High atom economy, potentially fewer steps. | Achieving high regioselectivity, catalyst stability and cost. |
| Biocatalytic Hydroxylation | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope, and scalability. |
| Reduction of a Carboxylic Acid Derivative | Potentially high-yielding and well-established chemistry. | Generation of waste from reducing agents, use of potentially hazardous precursors. |
Deeper Understanding of Reaction Selectivity and Mechanism
A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing more efficient synthetic transformations. The electronic effects of the two chlorine atoms and the methyl group on the benzyl (B1604629) alcohol moiety are expected to significantly influence its reactivity.
Future mechanistic studies should focus on:
Kinetics and Thermodynamics: Performing detailed kinetic and thermodynamic studies of reactions involving the hydroxyl group, such as esterification or etherification, to quantify the impact of the substituents on reaction rates and equilibria.
Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict transition states, and understand the electronic structure of intermediates. This can provide insights into the regioselectivity of reactions on the aromatic ring.
Intermediate Trapping: Designing experiments to trap and characterize reactive intermediates, which would provide direct evidence for proposed reaction mechanisms.
Design of Novel Functional Materials Incorporating the Chemical Compound
The dichlorinated and methylated aromatic structure of this compound suggests its potential as a building block for novel functional materials with tailored properties.
Promising research directions in materials science include:
Polymer Synthesis: Using this compound as a monomer or a modifying agent in the synthesis of polyesters, polycarbonates, or polyurethanes. The chlorine atoms could enhance flame retardancy and thermal stability, while the methyl group could influence solubility and mechanical properties.
Liquid Crystals: Investigating the potential of derivatives of this compound to form liquid crystalline phases, given the rigid and anisotropic nature of the aromatic core.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Functionalizing the hydroxyl group to create ligands that can coordinate with metal ions, leading to the formation of new coordination polymers or MOFs with potential applications in gas storage, separation, or catalysis.
Advanced Analytical Characterization of In-situ Reactions
To gain a deeper understanding of the synthesis and reactions of this compound, the application of advanced in-situ analytical techniques is paramount. These methods allow for real-time monitoring of reaction progress, leading to optimized reaction conditions and a better grasp of reaction mechanisms.
Future research should leverage techniques such as:
In-situ NMR Spectroscopy: Utilizing flow NMR or stopped-flow NMR to monitor the formation of intermediates and products in real-time. beilstein-journals.org This can provide valuable kinetic data and help to identify transient species.
In-situ Infrared (IR) and Raman Spectroscopy: Employing fiber-optic probes to track changes in vibrational modes, which can reveal information about the conversion of functional groups during a reaction.
Mass Spectrometry: Using techniques like ReactIR-MS to couple spectroscopic data with mass information, allowing for the unambiguous identification of species in the reaction mixture.
The table below summarizes the potential applications of these techniques.
| Analytical Technique | Information Gained | Potential Application |
| In-situ NMR | Real-time concentration of reactants, intermediates, and products. | Kinetic profiling of synthesis, mechanistic elucidation. |
| In-situ IR/Raman | Functional group transformation, reaction initiation and endpoint. | Monitoring polymerization reactions, optimizing reaction conditions. |
| Coupled MS Techniques | Identification of unknown intermediates and byproducts. | Unraveling complex reaction networks. |
Interdisciplinary Research with Related Scientific Fields
The full potential of this compound can be unlocked through collaborative research that spans multiple scientific disciplines.
Medicinal Chemistry: While outside the direct scope of this article, the chlorinated aromatic motif is present in many bioactive molecules. Interdisciplinary studies could explore the potential of this compound as a scaffold or intermediate in the synthesis of new therapeutic agents. A patent for the related compound 3,5-dichloro-4-methylbenzoic acid highlights its potential as an intermediate in the production of agrochemicals and pharmaceuticals. google.com
Agrochemical Science: Similar to medicinal chemistry, the structural features of this compound may be of interest in the design of new pesticides or herbicides.
Environmental Science: Investigating the environmental fate and biodegradability of this compound and materials derived from it would be crucial for ensuring their long-term sustainability.
Q & A
Q. What are the key considerations when designing a synthesis route for 3,5-Dichloro-4-methylbenzyl alcohol?
- Methodological Answer : Synthesis routes typically involve halogenation and hydroxylation steps. For example, chlorination of 4-methylbenzyl alcohol using sulfuryl chloride (SOCl₂) under controlled conditions can introduce chlorine atoms at the 3,5-positions. Purification via recrystallization (e.g., using ethanol-water mixtures) ensures product integrity. Reaction parameters like temperature (reflux conditions) and stoichiometric ratios of reagents (e.g., SOCl₂) must be optimized to minimize side products like over-chlorinated derivatives .
Q. How can spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- ¹H-NMR : Expect signals for the methyl group (~δ 2.3 ppm) and hydroxyl proton (broad peak ~δ 1.5-2.5 ppm). Aromatic protons adjacent to chlorine substituents resonate at δ 7.0-7.5 ppm.
- IR Spectroscopy : O-H stretching (~3200-3600 cm⁻¹) and C-Cl vibrations (~600-800 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 191.06 (C₈H₈Cl₂O⁺) with fragmentation patterns reflecting loss of -CH₂OH or Cl groups .
Q. What common side reactions occur during synthesis, and how are they mitigated?
- Methodological Answer : Dehydration to form alkene byproducts (e.g., 3,5-dichloro-4-methylstyrene) can occur under acidic conditions. Mitigation involves using inert atmospheres (N₂/Ar) and low temperatures. Oxidation to aldehydes/ketones is minimized by avoiding strong oxidants (e.g., KMnO₄) and using stabilizers like hydroquinone .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields across catalytic systems?
- Methodological Answer : Contradictions in yields (e.g., 65% vs. 96% in hydride reductions) may arise from catalyst selectivity or impurity profiles. Systematic analysis includes:
Q. What mechanistic insights emerge from studying oxidation pathways under varying pH?
- Methodological Answer : Under acidic conditions, oxidation via CrO₃ may yield 3,5-dichloro-4-methylbenzaldehyde, while alkaline conditions favor carboxylate formation (e.g., 3,5-dichloro-4-methylbenzoic acid). pH-dependent intermediates can be tracked using in situ FTIR or LC-MS. Competing pathways (e.g., radical vs. ionic mechanisms) are elucidated via radical scavenger experiments .
Q. How do chloro and methyl substituents influence reactivity in nucleophilic substitutions?
- Methodological Answer :
- Steric Effects : The 4-methyl group hinders nucleophilic attack at the benzyl carbon, favoring para-substitution.
- Electronic Effects : Electron-withdrawing Cl groups activate the ring for electrophilic substitution but deactivate the -CH₂OH group. DFT calculations (e.g., Mulliken charges) quantify substituent effects on transition states .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
